Ethanamine, 2-hydrazino-N,N-dimethyl-
Overview
Description
Synthesis Analysis
DMHA, a central nervous system stimulant, is structurally similar to other stimulants such as DMAA and amphetamines. It is typically synthesized from heptanal, which is then converted to 2-aminoheptane through a series of steps including nitrosylation, bromination, and reduction.Molecular Structure Analysis
The molecular formula of Ethanamine, 2-hydrazino-N,N-dimethyl- is C4H13N3. The InChI is InChI=1S/C4H13N3/c1-7(2)4-3-6-5/h6H,3-5H2,1-2H3 and the SMILES structure is CN©CCNN.Chemical Reactions Analysis
DMHA is highly reactive due to the presence of its amino group. It is synthesized through a series of chemical reactions starting with heptanal. The first step involves the nitrosylation of heptanal to form 2-nitroheptane, which is then brominated to form 2-bromoheptane. The bromination step involves the use of an acid catalyst such as HBr. The next step is the reduction of 2-bromoheptane to 2-aminoheptane, which is then methylated using dimethylamine to form DMHA.Physical And Chemical Properties Analysis
DMHA is a colorless liquid at room temperature with a boiling point of 185-186°C. It has a molecular weight of 173.25 g/mol and a pKa of 10.89. DMHA is poorly soluble in water but is soluble in organic solvents such as ethanol and acetone.Scientific Research Applications
Application in Heterocyclic Chemistry
- Summary of the Application: N,N-dimethylenaminones, which are related to Ethanamine, 2-hydrazino-N,N-dimethyl-, are used as building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic derivatives .
- Results or Outcomes: These N,N-dimethyl analogues have proven to be of biological interest and provide access to a new class of biologically active heterocyclic compounds for biomedical applications .
Application in Spectral Analysis
- Summary of the Application: Ethanamine, 2-hydrazino-N,N-dimethyl-2-oxo- is used in spectral analysis. It is used in the identification of unknown compounds through the comparison of their spectral data with reference spectra .
Application in Scientific Research
- Summary of the Application: Ethanamine, 2-hydrazino-N,N-dimethyl- is a chemical compound used in various scientific research fields such as medicine, pharmacology, and materials science.
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source.
Application in Spectral Analysis
- Summary of the Application: Ethanamine, 2-hydrazino-N,N-dimethyl-2-oxo- is used in spectral analysis. It is used in the identification of unknown compounds through the comparison of their spectral data with reference spectra .
Application in Scientific Research
- Summary of the Application: Ethanamine, 2-hydrazino-N,N-dimethyl- is a chemical compound used in various scientific research fields such as medicine, pharmacology, and materials science.
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source.
Safety And Hazards
The safety data sheet for a similar compound, Ethanamine, N,N-dimethyl-, suggests that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, germ cell mutagenicity, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
properties
IUPAC Name |
2-hydrazinyl-N,N-dimethylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H13N3/c1-7(2)4-3-6-5/h6H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXYDEJAJDOABCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20169981 | |
Record name | Ethanamine, 2-hydrazino-N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20169981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanamine, 2-hydrazino-N,N-dimethyl- | |
CAS RN |
1754-57-0 | |
Record name | 2-Hydrazinyl-N,N-dimethylethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1754-57-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanamine, 2-hydrazino-N,N-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001754570 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanamine, 2-hydrazino-N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20169981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethylaminoethylhydrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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